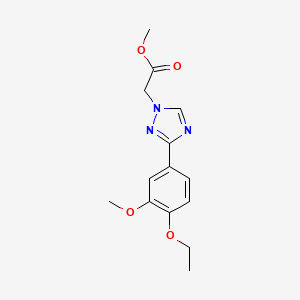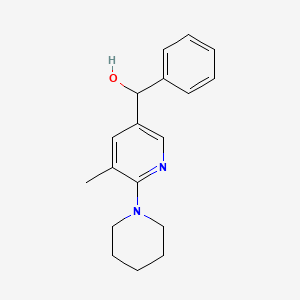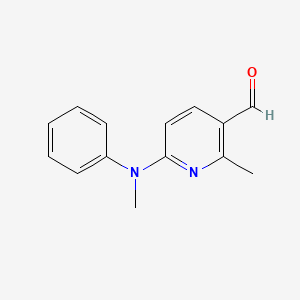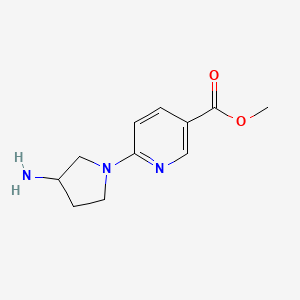
(1-(2,5-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2,5-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their biological activities .
Métodos De Preparación
The synthesis of (1-(2,5-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride involves several steps. One common synthetic route includes the reaction of 2,5-dichlorobenzyl chloride with piperidine to form the intermediate (2,5-dichlorobenzyl)piperidine. This intermediate is then reacted with formaldehyde and hydrogen chloride to yield this compound . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Análisis De Reacciones Químicas
(1-(2,5-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Aplicaciones Científicas De Investigación
(1-(2,5-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other piperidine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical reactions.
Mecanismo De Acción
The mechanism of action of (1-(2,5-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with neurotransmitter receptors and ion channels .
Comparación Con Compuestos Similares
Similar compounds to (1-(2,5-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride include other piperidine derivatives such as:
- (1-(2,4-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride
- (1-(3,4-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride
- (1-(4-Bromobenzyl)piperidin-4-yl)methanamine hydrochloride
These compounds share structural similarities but differ in the position and type of substituents on the benzyl ring. The unique substitution pattern in this compound contributes to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C13H19Cl3N2 |
|---|---|
Peso molecular |
309.7 g/mol |
Nombre IUPAC |
[1-[(2,5-dichlorophenyl)methyl]piperidin-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H18Cl2N2.ClH/c14-12-1-2-13(15)11(7-12)9-17-5-3-10(8-16)4-6-17;/h1-2,7,10H,3-6,8-9,16H2;1H |
Clave InChI |
AKHGKTDCUBNWPF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CN)CC2=C(C=CC(=C2)Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Cyclohexyl-2-(2-(P-tolyl)-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol](/img/structure/B11790388.png)

![Ethyl 3-amino-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B11790392.png)

![2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyrido[3,2-d]pyrimidine](/img/structure/B11790397.png)


